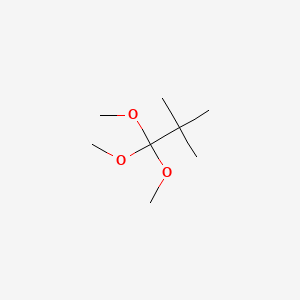
1,1,1-Trimethoxy-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C8H18O3. It is a derivative of neopentane, where three hydrogen atoms are replaced by methoxy groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trimethoxy-2,2-dimethylpropane can be synthesized through the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst such as camphor-10-sulfonic acid. The reaction is typically carried out in dimethyl sulfoxide at 60°C for 15 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form neopentyl alcohol and methanol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Neopentyl alcohol and methanol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted neopentane derivatives.
Scientific Research Applications
1,1,1-Trimethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-2,2-dimethylpropane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to undergo transformations that can modulate its activity and effects.
Comparison with Similar Compounds
Similar Compounds
Neopentane: The parent compound with a similar structure but without methoxy groups.
1,1,1-Trimethoxy-2-methylpropane: A related compound with one less methyl group.
Uniqueness
1,1,1-Trimethoxy-2,2-dimethylpropane is unique due to its three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
97419-16-4 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,1,1-trimethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3 |
InChI Key |
BUBRHNQMQUMNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




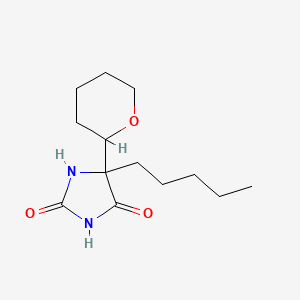

![1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946446.png)
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
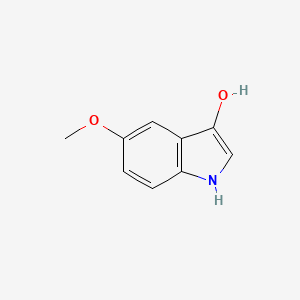
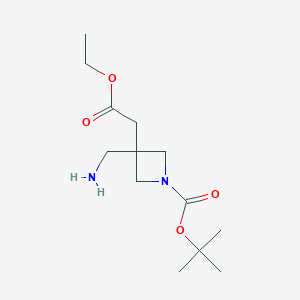
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
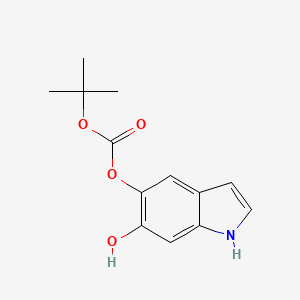

![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
